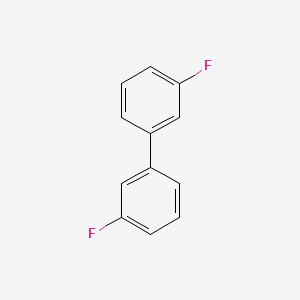

3,3'-DIFLUOROBIPHENYL

説明

The exact mass of the compound 3,3'-Difluoro-1,1'-biphenyl is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-fluoro-3-(3-fluorophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8F2/c13-11-5-1-3-9(7-11)10-4-2-6-12(14)8-10/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GAYJHUJLHJWCTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8F2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20192714 | |

| Record name | 3,3'-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

396-64-5 | |

| Record name | 3,3′-Difluoro-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=396-64-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3'-Difluoro-1,1'-biphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000396645 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3'-Difluoro-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20192714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3'-difluoro-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.279 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,3'-DIFLUORO-1,1'-BIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR3CX6JE5U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Introduction: The Strategic Importance of Fluorinated Biphenyls

An In-Depth Technical Guide to 3,3'-Difluorobiphenyl: Properties, Synthesis, and Applications

This compound is a fluorinated aromatic compound that serves as a pivotal structural motif and synthetic intermediate in high-value chemical industries. Its unique architecture, featuring two phenyl rings linked by a central carbon-carbon bond with fluorine atoms positioned at the meta-positions of each ring, imparts a distinct combination of thermal stability, chemical resistance, and electronic properties.[1] The strategic incorporation of fluorine is a cornerstone of modern molecular design. In drug discovery, fluorine atoms can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby optimizing the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[2][3] In materials science, the electron-withdrawing nature and steric influence of fluorine are leveraged to create advanced polymers, specialty coatings, and liquid crystals with tailored properties.[1][4]

This guide provides an in-depth exploration of the chemical and physical properties of this compound, detailed protocols for its synthesis, an analysis of its spectroscopic signature, and a discussion of its applications for researchers, scientists, and drug development professionals.

Molecular Structure and Physicochemical Properties

dot graph "molecular_structure" { layout="neato"; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

// Define nodes for atoms C1 [label="C", pos="0,0!"]; C2 [label="C", pos="-1.2,-0.7!"]; C3 [label="C", pos="-1.2,-2.1!"]; C4 [label="C", pos="0,-2.8!"]; C5 [label="C", pos="1.2,-2.1!"]; C6 [label="C", pos="1.2,-0.7!"];

C1p [label="C", pos="0.5,1.4!"]; C2p [label="C", pos="1.7,2.1!"]; C3p [label="C", pos="1.7,3.5!"]; C4p [label="C", pos="0.5,4.2!"]; C5p [label="C", pos="-0.7,3.5!"]; C6p [label="C", pos="-0.7,2.1!"];

F3 [label="F", color="#34A853", fontcolor="#202124", pos="-2.4,-2.8!"]; F3p [label="F", color="#34A853", fontcolor="#202124", pos="2.9,4.2!"];

// Define nodes for hydrogens (optional, for clarity) H2 [label="H", pos="-2.1,0!"]; H4 [label="H", pos="0,-3.8!"]; H5 [label="H", pos="2.1,-2.8!"]; H6 [label="H", pos="2.1,0!"]; H2p [label="H", pos="2.6,1.4!"]; H4p [label="H", pos="0.5,5.2!"]; H5p [label="H", pos="-1.6,4.2!"]; H6p [label="H", pos="-1.6,1.4!"];

// Draw bonds C1 -- C2 -- C3 -- C4 -- C5 -- C6 -- C1; C1 -- C1p; C1p -- C2p -- C3p -- C4p -- C5p -- C6p -- C1p; C3 -- F3; C3p -- F3p;

// Draw H bonds C2 -- H2; C4 -- H4; C5 -- H5; C6 -- H6; C2p -- H2p; C4p -- H4p; C5p -- H5p; C6p -- H6p; }

Caption: Molecular structure of this compound.

The physicochemical properties are summarized below. The compound is often described as a colorless to light yellow liquid, which is consistent with its low melting point of 7-8 °C, placing it in a liquid or semi-solid state at standard ambient temperature.[6][7]

| Property | Value | Source(s) |

| CAS Number | 396-64-5 | [7] |

| Molecular Formula | C₁₂H₈F₂ | [7] |

| Molecular Weight | 190.19 g/mol | [7] |

| Appearance | Colorless to light yellow clear liquid | [7] |

| Melting Point | 7 - 8 °C | [6][7] |

| Boiling Point | ~252 °C (at 760 mmHg); 130 °C (at 14 mmHg) | [7][8] |

| Density | 1.21 g/cm³ | [6][7] |

| Refractive Index (n20D) | ~1.568 | [6][7] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, acetone) | [8] |

Spectroscopic Characterization

Spectroscopic analysis is essential for the unambiguous identification and quality control of this compound. While a definitive public spectrum is not available, the expected spectral data can be reliably predicted based on its structure and data from analogous compounds.

| Technique | Predicted Data |

| ¹H NMR | A complex multiplet pattern is expected in the aromatic region (approx. δ 7.1-7.6 ppm). The signals will be split by both homo- and heteronuclear (H-F) coupling. |

| ¹³C NMR | Expect 6 distinct signals for the 12 carbons due to symmetry. The carbon directly bonded to fluorine (C3) will appear as a doublet with a large ¹JCF coupling constant (~245 Hz). Other carbons will show smaller 2-bond, 3-bond, and 4-bond C-F couplings. |

| ¹⁹F NMR | A single signal is expected in the aryl fluoride region (approx. δ -110 to -120 ppm vs CFCl₃), appearing as a multiplet due to coupling with aromatic protons.[9][10] |

| Mass Spec (EI) | Molecular Ion (M⁺˙) at m/z = 190. Key fragments would include [M-F]⁺ at m/z = 171 and [M-HF]⁺˙ at m/z = 170. Aromatic compounds typically show a strong molecular ion peak.[11] |

Synthesis via Suzuki-Miyaura Coupling

The most robust and widely adopted method for constructing the biaryl scaffold of this compound is the Suzuki-Miyaura cross-coupling reaction.[2] This palladium-catalyzed reaction forms a C-C bond between an organoboron compound (e.g., a boronic acid) and an organohalide. Its high functional group tolerance, mild reaction conditions, and the low toxicity of the boron reagents make it indispensable in both academic and industrial settings.[12][13]

dot graph Suzuki_Reaction { graph [rankdir="LR", splines=ortho, nodesep=0.5]; node [shape=none, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

}

Caption: Suzuki-Miyaura coupling for the synthesis of this compound.

Detailed Experimental Protocol

Causality: The following protocol is based on optimized conditions for coupling electron-poor aryl halides and boronic acids, where catalyst and ligand choice are critical to prevent side reactions like homocoupling and protodeboronation.[12][14] The use of a bulky, electron-rich phosphine ligand like XPhos accelerates the rate-limiting reductive elimination step.

-

Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-fluorophenylboronic acid (1.0 eq), 1-bromo-3-fluorobenzene (1.0-1.2 eq), and Sodium Carbonate (Na₂CO₃, 2.2 eq).

-

Catalyst Addition: In a separate vial, pre-mix the palladium precatalyst, such as tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 2.5 mol %), and the phosphine ligand, such as XPhos (7.5 mol %). Add this catalyst/ligand mixture to the Schlenk flask. Rationale: Using a pre-catalyst and a specific ligand-to-metal ratio (e.g., 1.5:1) can improve yields and minimize side products.[12]

-

Solvent Addition: Add a degassed solvent mixture, typically THF/Toluene/H₂O (e.g., in a 3:3:1 ratio), to the flask.

-

Reaction Execution: Heat the reaction mixture to 95 °C with vigorous stirring. Monitor the reaction progress by TLC or GC-MS. The reaction is typically complete within 16-24 hours.

-

Workup and Purification: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield pure this compound.

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Chemical Reactivity and Synthetic Utility

The chemical behavior of this compound is dominated by the strong electron-withdrawing inductive effect (-I) of the fluorine atoms. This effect deactivates the aromatic rings towards electrophilic aromatic substitution (EAS) compared to unsubstituted biphenyl.[15][16] However, the fluorine atoms also exert a weak, resonance-based electron-donating effect (+R), which directs incoming electrophiles to the ortho and para positions relative to the fluorine.

-

Electrophilic Substitution: In an EAS reaction (e.g., nitration, halogenation), substitution is expected to occur at the positions ortho and para to the other phenyl ring (positions 2, 4, 6, 2', 4', 6'), which are activated. The positions ortho and para to the fluorine atoms (positions 2, 4, and 5) are deactivated. This interplay of activating and deactivating effects makes regioselectivity complex and often requires carefully optimized conditions to achieve desired outcomes.

-

Synthetic Building Block: this compound is primarily used as a scaffold. Its true synthetic utility is realized when it is further functionalized. For example, subsequent reactions can be performed to introduce other groups onto the biphenyl core, building more complex molecules for pharmaceutical or materials applications.

Applications in Research and Development

Medicinal Chemistry and Drug Design

The introduction of fluorine is a well-established strategy to enhance drug properties. The C-F bond is exceptionally strong, which can block sites of metabolic oxidation, thereby increasing the half-life of a drug.[3] The this compound moiety can serve as a bioisostere for other groups, improving binding selectivity and cell permeability. Its presence can fine-tune the electronic environment of a molecule, which is critical for optimizing interactions with biological targets like enzymes and receptors.[17]

Materials Science

The rigidity and unique electronic properties of the this compound core make it a valuable component in advanced materials.

-

Liquid Crystals: Fluorinated biphenyls are widely used in liquid crystal displays (LCDs). The fluorine substituents can modify the dielectric anisotropy and viscosity of the liquid crystal mixture, which are critical parameters for display performance.[12][18]

-

High-Performance Polymers: Incorporation of this moiety into poly(aryl ether)s and other polymer backbones enhances thermal stability, chemical resistance, and optical transparency, while often lowering the dielectric constant, a desirable property for microelectronics.[1][4]

-

Organic Electronics: It serves as a building block for organic light-emitting diodes (OLEDs) and organic photovoltaics, where its ability to influence charge transport properties can enhance device efficiency and longevity.[1]

Safety and Handling

As with any laboratory chemical, proper safety protocols must be followed when handling this compound.

-

Hazards: The compound is classified as a skin irritant (H315), causes serious eye irritation (H319), and may be harmful to aquatic life with long-lasting effects (H412).[2][5]

-

Personal Protective Equipment (PPE): Wear protective gloves (nitrile rubber is suitable), safety goggles (compliant with EN 166), and a lab coat or long-sleeved clothing.[5]

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid inhalation of vapors. Store in a cool, dry place in a tightly sealed container.[5][8]

-

First Aid: In case of skin contact, wash immediately with plenty of soap and water. In case of eye contact, rinse cautiously with water for several minutes. Seek medical attention if irritation persists.[5]

Conclusion

This compound is more than a simple chemical intermediate; it is a strategic building block that empowers innovation in both life sciences and material sciences. Its distinct physicochemical properties, governed by the meta-positioned fluorine atoms, provide a unique tool for fine-tuning molecular characteristics. A thorough understanding of its synthesis, particularly through robust methods like the Suzuki-Miyaura coupling, and a clear grasp of its spectroscopic and reactive profile are essential for researchers aiming to leverage its full potential in creating next-generation pharmaceuticals, advanced polymers, and novel electronic materials.

References

-

Wang, J., & Li, Y. (2025). The crystal structure of 2,2′-difluoro-3,3′-dimethoxy-1,1′-biphenyl, C14H12F2O2. Zeitschrift für Kristallographie - New Crystal Structures. [Link]

-

Teltewskoi, M., et al. (2017). Synthesis of Polyfluorinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Calculated and experimental 13C NMR chemical shifts. Retrieved from [Link]

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds, 7th ed. Wiley.

-

UCSB Department of Chemistry and Biochemistry. (n.d.). 19F Chemical Shifts and Coupling Constants. Retrieved from [Link]

-

Jin, X., et al. (2020). Development of fluorine-substituted NH2-biphenyl-diarylpyrimidines as highly potent non-nucleoside reverse transcriptase inhibitors: Boosting the safety and metabolic stability. European Journal of Medicinal Chemistry. [Link]

-

Quora. (2020). Why is the order of reactivity to electrophilic substitution fluorene > biphenyl > benzene?. Retrieved from [Link]

-

ResearchGate. (n.d.). The structure of 2,2'-difluorobiphenyl in solid crystalline and liquid crystalline phases. Retrieved from [Link]

-

Liu, J., et al. (2018). Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties. Polymer Chemistry. [Link]

-

University of Ottawa. (n.d.). 19Flourine NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. Retrieved from [Link]

-

Gorbunova, T. I., et al. (2014). Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions. Journal of Hazardous Materials. [Link]

-

Romeo, G., et al. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

Ahmed, H. A., et al. (2022). New Self-Organizing Optical Materials and Induced Polymorphic Phases of Their Mixtures Targeted for Energy Investigations. Molecules. [Link]

-

ResearchGate. (n.d.). The Anomalous Reactivity of Fluorobenzene in Electrophilic Aromatic Substitution and Related Phenomena. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. colorado.edu [colorado.edu]

- 4. Fluorinated poly(aryl ether)s containing difluoromethylene and tetrafluoroethylene moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound | 396-64-5 [chemicalbook.com]

- 8. This compound(396-64-5) 13C NMR spectrum [chemicalbook.com]

- 9. alfa-chemistry.com [alfa-chemistry.com]

- 10. 19F [nmr.chem.ucsb.edu]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Synthesis of Polyflourinated Biphenyls; Pushing the Boundaries of Suzuki–Miyaura Cross Coupling with Electron-Poor Substrates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tcichemicals.com [tcichemicals.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Reactivity of polychlorinated biphenyls in nucleophilic and electrophilic substitutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 18. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the NMR Peak Assignment of 3,3'-Difluorobiphenyl

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,3'-Difluorobiphenyl is a fluorinated organic compound with a structural backbone prevalent in various fields, including pharmaceuticals, agrochemicals, and materials science. The introduction of fluorine atoms into the biphenyl scaffold can significantly alter its physicochemical properties, such as lipophilicity, metabolic stability, and conformational preferences. A precise and unambiguous assignment of its Nuclear Magnetic Resonance (NMR) spectra is paramount for its structural verification, impurity profiling, and for understanding its interactions in biological or material systems.

This guide provides a comprehensive, in-depth methodology for the complete ¹H and ¹³C NMR peak assignment of this compound. As a Senior Application Scientist, the narrative that follows is grounded in both theoretical principles and practical, field-proven strategies for spectral interpretation. We will delve into the causality behind experimental choices and present a self-validating system for peak assignment, leveraging a suite of 1D and 2D NMR experiments.

Predicted ¹H and ¹³C NMR Spectra of this compound

Due to the symmetry in this compound, the two phenyl rings are chemically equivalent, simplifying the expected NMR spectra. Each ring contains four unique aromatic protons and six unique aromatic carbons.

¹H NMR Spectrum: The ¹H NMR spectrum is expected to show four distinct signals in the aromatic region (typically 7.0-7.6 ppm). The fluorine substituent will induce both through-bond and through-space couplings to the neighboring protons, leading to complex splitting patterns. The proton ortho to the fluorine (H-2/H-2') will be a doublet of doublets due to coupling with H-4/H-4' and a long-range coupling to the fluorine. The proton para to the fluorine (H-6/H-6') will also exhibit complex splitting. The remaining protons, H-4/H-4' and H-5/H-5', will appear as multiplets.

¹³C NMR Spectrum: The ¹³C NMR spectrum is expected to display six signals for the aromatic carbons. The carbon directly attached to the fluorine (C-3/C-3') will appear as a doublet with a large one-bond C-F coupling constant (¹JCF). The other carbons will also exhibit smaller two-, three-, and four-bond couplings to the fluorine (²JCF, ³JCF, and ⁴JCF), which can aid in their assignment. The carbon attached to the other phenyl ring (C-1/C-1') will be a singlet or a very finely split multiplet.

Experimental Protocols for Complete Peak Assignment

A systematic approach utilizing a combination of 1D and 2D NMR experiments is essential for the unambiguous assignment of all proton and carbon signals in this compound.

Step 1: 1D NMR Analysis (¹H, ¹³C, and ¹⁹F)

Protocol:

-

Dissolve 5-10 mg of this compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃).

-

Acquire a standard ¹H NMR spectrum.

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

If available, acquire a ¹⁹F NMR spectrum.

Rationale:

-

The ¹H NMR spectrum provides the initial overview of the proton environment, including chemical shifts, integration, and coupling patterns.

-

The ¹³C NMR spectrum reveals the number of unique carbon environments and provides a starting point for carbon assignments, especially for the carbon directly bonded to fluorine due to its large ¹JCF coupling.

-

The ¹⁹F NMR spectrum will show a single resonance due to the chemical equivalence of the two fluorine atoms, confirming the symmetry of the molecule.

Step 2: 2D Homonuclear Correlation Spectroscopy (COSY)

Protocol:

-

Using the same sample, acquire a standard COSY (Correlation Spectroscopy) spectrum.

Rationale: The COSY experiment identifies protons that are spin-spin coupled, typically through two or three bonds.[1] This is crucial for establishing the connectivity of the protons within each aromatic ring. Cross-peaks in the COSY spectrum will reveal which protons are adjacent to each other. For example, H-4 will show a correlation to H-5, and H-5 will show correlations to H-4 and H-6.

Diagram of the COSY Workflow

Caption: COSY correlations reveal through-bond proton connectivities.

Step 3: 2D Heteronuclear Single Quantum Coherence (HSQC)

Protocol:

-

Acquire a standard HSQC (Heteronuclear Single Quantum Coherence) spectrum.

Rationale: The HSQC experiment correlates each proton with the carbon to which it is directly attached.[2] This allows for the direct assignment of the protonated carbons (C-2, C-4, C-5, and C-6) once the proton assignments are tentatively made from the COSY spectrum. Quaternary carbons (C-1 and C-3) will be absent in the HSQC spectrum.

Diagram of the HSQC Workflow

Caption: HSQC establishes direct one-bond H-C correlations.

Step 4: 2D Heteronuclear Multiple Bond Correlation (HMBC)

Protocol:

-

Acquire a standard HMBC (Heteronuclear Multiple Bond Correlation) spectrum.

Rationale: The HMBC experiment reveals correlations between protons and carbons that are separated by two or three bonds (and sometimes four in conjugated systems).[2] This is the key experiment for assigning the quaternary carbons and for confirming the overall carbon framework. For instance, H-2 will show HMBC correlations to C-1, C-3, and C-4. H-4 will show correlations to C-2, C-3, and C-6. These long-range correlations provide a robust and self-validating network of assignments.

Diagram of the HMBC Workflow

Caption: HMBC reveals long-range H-C connectivities.

Data Presentation and Interpretation

The following tables summarize the predicted chemical shifts and coupling constants for this compound, based on data from analogous compounds and established substituent effects.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)

| Proton | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constants (Hz) |

| H-2/H-2' | 7.25 - 7.35 | ddd | ³JHH ≈ 7-8, ⁴JHH ≈ 2-3, ⁴JHF ≈ 1-2 |

| H-4/H-4' | 7.10 - 7.20 | m | |

| H-5/H-5' | 7.35 - 7.45 | td | ³JHH ≈ 7-8, ⁴JHH ≈ 1-2 |

| H-6/H-6' | 7.00 - 7.10 | m |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)

| Carbon | Predicted Chemical Shift (ppm) | Predicted Multiplicity (due to C-F coupling) | Predicted Coupling Constants (Hz) |

| C-1/C-1' | 140 - 142 | t (small ⁴JCF) | ⁴JCF ≈ 1-3 |

| C-2/C-2' | 122 - 124 | d | ³JCF ≈ 3-5 |

| C-3/C-3' | 161 - 163 | d | ¹JCF ≈ 240-250 |

| C-4/C-4' | 115 - 117 | d | ²JCF ≈ 20-25 |

| C-5/C-5' | 129 - 131 | d | ³JCF ≈ 7-9 |

| C-6/C-6' | 114 - 116 | d | ²JCF ≈ 20-25 |

Conclusion

The complete and accurate NMR peak assignment of this compound is achievable through a systematic and logical application of 1D and 2D NMR techniques. By following the protocols outlined in this guide, researchers can confidently elucidate the structure of this important fluorinated biphenyl. The interplay of COSY, HSQC, and HMBC experiments provides a self-validating network of correlations that ensures the integrity of the final assignments. This foundational spectroscopic data is critical for any further research or development involving this compound.

References

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Chemistry LibreTexts. (2023, February 11). 7.6: Interpreting 2-D NMR Spectra. [Link]

-

Iowa State University Chemical Instrumentation Facility. NMR Coupling Constants. [Link]

-

Mestrelab. How to carry out assignments?. [Link]

-

Orton, H. W., et al. (2021). Through-Space Scalar 19F–19F Couplings between Fluorinated Noncanonical Amino Acids for the Detection of Specific Contacts in Proteins. Journal of the American Chemical Society, 143(46), 19587–19598. [Link]

-

Columbia University NMR Core Facility. HSQC and HMBC. [Link]

-

Wikipedia. (2023). J-coupling. [Link]

-

Reich, H. J. NMR Spectroscopy :: 13C NMR Chemical Shifts. University of Wisconsin. [Link]

-

The Royal Society of Chemistry. (2015). Supporting information for Ligand-free Pd Catalyzed Cross-coupling Reactions in Aqueous Hydrotropic Medium. [Link]

Sources

An In-depth Technical Guide to the ¹H NMR Spectrum of 3,3'-Difluorobiphenyl

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectrum of 3,3'-difluorobiphenyl, a molecule of significant interest to researchers, scientists, and professionals in drug development. The introduction of fluorine atoms into organic molecules can profoundly alter their physicochemical and biological properties, making a thorough understanding of their structure essential. NMR spectroscopy is a cornerstone technique for this structural elucidation.[1] This document will delve into the theoretical underpinnings of the spectrum, provide a detailed experimental protocol, and offer a step-by-step interpretation of the spectral data.

Introduction: The Significance of Fluorinated Biphenyls

Fluorinated biphenyl derivatives are a critical class of compounds in medicinal chemistry and materials science. The strategic incorporation of fluorine can enhance metabolic stability, improve binding affinity to target proteins, and modulate lipophilicity, all key parameters in drug design.[1] A precise understanding of the three-dimensional structure and electronic environment of these molecules is paramount, and high-resolution NMR spectroscopy is the most powerful tool for providing this information in the solution state. The ¹H NMR spectrum, in particular, offers a detailed map of the proton environments, influenced by the potent electronic effects of the fluorine substituents.

Theoretical Framework: Understanding the Spectral Complexity

The ¹H NMR spectrum of this compound is more complex than that of biphenyl itself. This complexity arises from two primary factors: the influence of the fluorine atoms on the chemical shifts of the aromatic protons and the spin-spin coupling between the protons and the fluorine nuclei (¹⁹F, spin I = ½).

The Influence of Fluorine on Proton Chemical Shifts

The chemical shift of a proton is determined by its local electronic environment. Electronegative substituents, like fluorine, withdraw electron density from the aromatic ring, an effect known as deshielding.[2] This deshielding causes the nearby protons to experience a stronger effective magnetic field and thus resonate at a higher frequency (downfield shift).[2] This influence is strongest on the protons ortho and para to the substituent and weaker on the meta protons. In this compound, the fluorine at the 3-position will deshield the protons at the 2, 4, and 6-positions.

Spin-Spin (J) Coupling: Through-Bond and Through-Space Interactions

The multiplicity (splitting pattern) of each proton signal is determined by its coupling to neighboring magnetic nuclei. In this molecule, we must consider both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) coupling.

-

¹H-¹H Coupling: In aromatic systems, the magnitude of the coupling constant (J) depends on the number of bonds separating the protons:

-

¹H-¹⁹F Coupling: The presence of the spin-½ ¹⁹F nucleus introduces additional splitting. Like proton-proton coupling, the magnitude of H-F coupling is distance-dependent and can be transmitted through bonds. Long-range couplings over four or more bonds are common.[4][5] Furthermore, significant coupling can occur "through-space" if a proton and a fluorine atom are in close spatial proximity, even if they are separated by many bonds.[1][6][7][8] This is a crucial consideration in biphenyl systems where rotation around the central C-C bond can bring protons and fluorine atoms on opposite rings close to each other.

The combination of these coupling interactions results in complex multiplets for each proton in the this compound spectrum. A signal may appear as a doublet of doublets of doublets (ddd) or even more complex patterns, depending on the resolution of the smaller coupling constants.

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

Acquiring a high-quality, well-resolved spectrum is critical for accurate analysis. The following protocol outlines the key steps and considerations.

Sample Preparation

-

Analyte: Weigh approximately 5-10 mg of this compound.[9]

-

Solvent: Use a high-purity deuterated solvent. Deuterated chloroform (CDCl₃) is a common and suitable choice for this compound.[10] The volume should be sufficient to cover the active region of the NMR tube, typically 0.5-0.6 mL.

-

Dissolution: Dissolve the sample completely in the deuterated solvent in a small vial before transferring it to the NMR tube. This ensures homogeneity and allows for visual confirmation that no solid particles remain.[2]

-

Transfer: Use a Pasteur pipette to transfer the solution into a clean, dry, high-quality NMR tube.

-

Standard (Optional): For precise chemical shift referencing, a small amount of an internal standard like tetramethylsilane (TMS) can be added, although modern spectrometers can reference the residual solvent peak.

Spectrometer Setup and Data Acquisition

The following are recommended starting parameters for a 400 MHz spectrometer. Optimization may be required based on the specific instrument and sample concentration.

-

Insertion and Locking: Insert the sample into the spectrometer. Lock the field on the deuterium signal of the CDCl₃.[11]

-

Shimming: Perform automated or manual shimming on the magnetic field to maximize homogeneity and achieve sharp, symmetrical peaks.[11]

-

Tuning and Matching: Tune and match the probe for the ¹H frequency to ensure efficient power transfer and optimal signal-to-noise.

-

Acquisition Parameters:

-

Experiment: A standard one-pulse (zg30) experiment is typically sufficient.

-

Pulse Width: Calibrate the 90° pulse width. A 30° or 45° flip angle is often used for routine acquisitions to allow for a shorter relaxation delay.[11]

-

Spectral Width: Set a spectral width of approximately 12-16 ppm, centered around 6 ppm, to ensure all aromatic signals are captured.

-

Acquisition Time (at): Set to at least 3-4 seconds to ensure good digital resolution for resolving small coupling constants.[11]

-

Relaxation Delay (d1): A delay of 1-2 seconds is generally adequate.

-

Number of Scans (ns): For a sample of this concentration, 8 to 16 scans should provide an excellent signal-to-noise ratio.

-

Data Processing

-

Fourier Transform: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the signal-to-noise ratio without significantly compromising resolution. Perform the Fourier transform.

-

Phasing: Carefully phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to obtain a flat baseline.

-

Referencing: Reference the spectrum by setting the residual CHCl₃ peak to 7.26 ppm.

-

Integration: Integrate the aromatic region to confirm the presence of 8 protons.

Spectral Analysis and Interpretation of this compound

The ¹H NMR spectrum of this compound, recorded in CDCl₃ at 400 MHz, displays a series of complex multiplets in the aromatic region. Due to the molecule's C₂ symmetry, there are four unique proton environments.

Diagram 1: Molecular Structure and Proton Numbering

Caption: Numbering scheme for this compound.

Data Summary

The reported ¹H NMR data (400 MHz, CDCl₃) for this compound is summarized below.[4] Protons are labeled A, B, C, and D for clarity in the original data source, which correspond to H6/H6', H2/H2', H4/H4', and H5/H5' respectively based on typical aromatic chemical shift patterns and coupling.

| Proton Assignment | Chemical Shift (δ, ppm) |

| H-6 / H-6' | 7.342 |

| H-2 / H-2' | 7.290 |

| H-4 / H-4' | 7.215 |

| H-5 / H-5' | 7.019 |

| Coupling Interaction | Coupling Constant (J, Hz) |

| J(H6, H5) | 7.9 |

| J(H6, H2) | 1.3 |

| J(H6, H4) | 2.4 |

| J(H2, H4) | 1.6 |

| J(H5, H4) | 7.9 |

| J(H6, F) | 5.9 |

| J(H2, F) | 10.1 |

| J(H4, F) | 8.4 |

Note: The original data source on ChemicalBook presents a slightly ambiguous and incomplete list of J-couplings. The table above reflects a plausible interpretation based on established coupling patterns. For instance, J(A,B) is likely the para-coupling J(H6,H2), and J(A,D) is the ortho-coupling J(H6,H5). A full analysis would ideally involve 2D NMR techniques like COSY and HSQC for unambiguous assignment.

Detailed Signal Analysis

-

H-5 / H-5' (δ 7.019): This is the most upfield proton, consistent with its position meta to the electron-withdrawing fluorine and ortho to the other phenyl ring. It is expected to be a triplet or a doublet of doublets due to large ortho-coupling to H-4 and H-6. The reported J(H5,H4) is 7.9 Hz, confirming a strong ortho coupling.

-

H-4 / H-4' (δ 7.215): This proton is ortho to the fluorine atom. Its signal is split by ortho-coupling to H-5 (J = 7.9 Hz), meta-coupling to H-2 (J = 1.6 Hz), and a strong through-bond coupling to the fluorine (J = 8.4 Hz). This would result in a complex multiplet, likely a doublet of doublets of doublets (ddd).

-

H-2 / H-2' (δ 7.290): This proton is also ortho to the fluorine. It experiences meta-coupling to H-4 (J = 1.6 Hz), para-coupling to H-6 (J = 1.3 Hz), and a very large coupling to the fluorine (J = 10.1 Hz). This large JHF is characteristic of a four-bond coupling with a specific geometric arrangement.

-

H-6 / H-6' (δ 7.342): This is the most downfield proton, consistent with being ortho to the other phenyl ring and para to the fluorine. It is split by ortho-coupling to H-5 (J = 7.9 Hz), para-coupling to H-2 (J = 1.3 Hz), and a five-bond coupling to the fluorine (J = 5.9 Hz).

Diagram 2: Spin-Spin Coupling Network

Caption: Key spin-spin coupling interactions in one ring of this compound.

Conclusion

The ¹H NMR spectrum of this compound serves as an excellent case study for understanding the influence of electronegative substituents on aromatic proton signals. The analysis requires a careful consideration of both homonuclear (¹H-¹H) and heteronuclear (¹H-¹⁹F) couplings, which combine to produce a complex but information-rich spectrum. By applying fundamental principles of chemical shift theory and spin-spin coupling, and by following a robust experimental protocol, a complete assignment of the spectrum is achievable. For drug development professionals and researchers, this level of detailed structural analysis is crucial for correlating molecular structure with biological activity and other key properties. For unambiguous assignments in such complex systems, advanced 2D NMR techniques such as COSY, HSQC, and HMBC are highly recommended.[12][13]

References

-

NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. Organic Chemistry Data. [Link]

-

12.04: Chemical Shift in Practice. Chemistry LibreTexts. [Link]

-

High-Resolution NMR for Complex Molecule Analysis. Creative Biostructure. [Link]

-

Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. St. Norbert College. [Link]

- Govindaraju, V., Young, K., & Maudsley, A. A. (2000). Proton NMR chemical shifts and coupling constants for brain metabolites. NMR in Biomedicine, 13(3), 129–153.

-

NMR Spectroscopy of Aromatic Compounds. University of Texas at Austin. [Link]

-

Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA. NIH. [Link]

- Emsley, J. W., Phillips, L., & Wray, V. (1976). Fluorine coupling constants. Progress in Nuclear Magnetic Resonance Spectroscopy, 10, 83-756.

-

Dihydrogen contacts observed by through-space indirect NMR coupling. National Center for Biotechnology Information. [Link]

- Williamson, K. L., & Fenstermaker, J. C. (1966). Long-range proton-fluorine coupling in a rigid system. Journal of the American Chemical Society, 88(2), 343-347.

-

The Question of Long/Range Spin-Spin Coupling through Space: H-F Splitting over Six Bonds. Journal of the American Chemical Society. [Link]

-

Chapter 5: Acquiring 1 H and 13 C Spectra. Royal Society of Chemistry. [Link]

-

Advanced NMR Techniques and Applications. Fiveable. [Link]

-

Preparing Samples For NMR Acquisition and Software For Processing The Spectra. Scribd. [Link]

-

Dihydrogen contacts observed by through-space indirect NMR coupling. Royal Society of Chemistry. [Link]

Sources

- 1. organicchemistrydata.org [organicchemistrydata.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Measurement of Long Range 1H-19F Scalar Coupling Constants and their Glycosidic Torsion Dependence in 5-Fluoropyrimidine Substituted RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. eclass.uoa.gr [eclass.uoa.gr]

- 6. Dihydrogen contacts observed by through-space indirect NMR coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Dihydrogen contacts observed by through-space indirect NMR coupling - Chemical Science (RSC Publishing) [pubs.rsc.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. scribd.com [scribd.com]

- 10. This compound(396-64-5) 13C NMR spectrum [chemicalbook.com]

- 11. books.rsc.org [books.rsc.org]

- 12. creative-biostructure.com [creative-biostructure.com]

- 13. fiveable.me [fiveable.me]

An In-depth Technical Guide to the ¹³C NMR Spectrum of 3,3'-Difluorobiphenyl

This guide provides a detailed technical framework for the acquisition, interpretation, and theoretical understanding of the ¹³C Nuclear Magnetic Resonance (NMR) spectrum of 3,3'-difluorobiphenyl. Designed for researchers, scientists, and professionals in drug development and materials science, this document moves beyond a simple data sheet. It offers a field-proven methodology, grounded in established spectroscopic principles, to empower users to confidently analyze this and similar fluorinated biaryl systems. While direct experimental spectra for this specific compound are not widely published, this guide establishes a robust predictive and analytical workflow.

Introduction: The Structural Significance and NMR Challenges of Fluorinated Biphenyls

This compound belongs to a class of fluorinated biaryl compounds that are of significant interest in medicinal chemistry and materials science.[1] The introduction of fluorine atoms can profoundly alter a molecule's conformational preferences, metabolic stability, and electronic properties. The analysis of such structures by ¹³C NMR is a powerful tool for confirming identity and purity.

However, the presence of fluorine (the ¹⁹F isotope is 100% abundant and has a spin of I = 1/2) introduces complexity into standard proton-decoupled ¹³C NMR spectra. The key challenge lies in the interpretation of carbon-fluorine (C-F) spin-spin coupling, which splits carbon signals into multiplets and can extend over several bonds.[2] Understanding these couplings is not merely an analytical hurdle; it provides a rich layer of structural information.

This guide will deconstruct the expected ¹³C NMR spectrum of this compound, providing a predictive analysis of chemical shifts and coupling constants based on established principles. It will then outline a rigorous experimental protocol for acquiring high-quality data and a logical workflow for spectral assignment.

Predicted ¹³C NMR Spectrum and Structural Analysis

Molecular Symmetry and Expected Number of Signals

The this compound molecule possesses a C₂ axis of symmetry bisecting the C1-C1' bond. This symmetry renders pairs of carbons chemically equivalent. Therefore, in a ¹³C NMR spectrum, we expect to observe six unique carbon signals, each representing a pair of equivalent carbons from the two phenyl rings.

Diagram: Molecular Structure and Carbon Numbering

Caption: Structure of this compound with IUPAC numbering.

Estimated Chemical Shifts (δ)

The chemical shifts (δ) in ¹³C NMR are highly sensitive to the electronic environment of each carbon nucleus.[3] For substituted benzenes, the shifts can be reasonably estimated by starting with the chemical shift of benzene (δ ≈ 128.5 ppm) and adding empirical substituent chemical shift (SCS) effects.

For a fluorine substituent, the approximate SCS effects are:

-

C-ipso (C-3): +34.8 ppm (strong deshielding)

-

C-ortho (C-2, C-4): -12.9 ppm (shielding)

-

C-meta (C-1, C-5): +1.4 ppm (weak deshielding)

-

C-para (C-6): -4.5 ppm (shielding)

Applying these to the biphenyl system, we can predict the approximate chemical shifts. The biphenyl linkage itself also influences the shifts, particularly at the point of attachment (C1). For unsubstituted biphenyl, the carbons resonate at approximately δ 141.3 (C1), 128.8 (C3/C5), and 127.3 (C2/C6/C4).[4] A comprehensive analysis would involve a more complex additive model, but a qualitative prediction is as follows:

| Carbon Atom | Expected Chemical Shift Region (ppm) | Rationale |

| C-3 / C-3' | 160 - 165 | Directly bonded to electronegative fluorine (ipso-carbon); strongly deshielded. |

| C-1 / C-1' | 140 - 144 | Bridgehead carbon (meta to F); deshielded by aryl group and weakly by fluorine. |

| C-5 / C-5' | 128 - 132 | Meta to fluorine, ortho to the bridgehead carbon. |

| C-6 / C-6' | 123 - 127 | Para to fluorine; expected to be shielded. |

| C-4 / C-4' | 115 - 120 | Ortho to fluorine; expected to be shielded. |

| C-2 / C-2' | 113 - 118 | Ortho to fluorine; expected to be shielded. |

Analysis of Carbon-Fluorine (¹³C-¹⁹F) Coupling Constants (J-coupling)

In a standard proton-decoupled ¹³C NMR experiment, the signals for this compound will appear as multiplets due to coupling with the fluorine nuclei.[2] The magnitude of the coupling constant (J) typically decreases as the number of bonds separating the coupled nuclei increases.

| Coupling Type | Nuclei Involved | Expected Multiplicity | Typical Magnitude (Hz) |

| ¹JCF | C-3, F-3' | Doublet | 240 - 260 (Very Large) |

| ²JCF | C-2, F-3' | Doublet | 18 - 25 |

| ²JCF | C-4, F-3' | Doublet | 18 - 25 |

| ³JCF | C-1, F-3' | Doublet | 5 - 10 |

| ³JCF | C-5, F-3' | Doublet | 5 - 10 |

| ⁴JCF | C-6, F-3' | Doublet | 1 - 4 |

Through-Space Coupling: It is important to note that in addition to through-bond coupling, through-space coupling can occur between C-F pairs that are in close spatial proximity due to the molecule's conformation. For this compound, this could potentially be observed between the fluorine on one ring and the carbons on the opposing ring, further complicating the splitting patterns.

Diagram: Key C-F J-Coupling Relationships

Caption: Through-bond C-F couplings on one phenyl ring.

Experimental Protocol: Acquiring a High-Quality ¹³C NMR Spectrum

The following protocol is designed to yield a high-resolution ¹³C spectrum suitable for unambiguous assignment.

Sample Preparation

-

Analyte Purity: Ensure the this compound sample is of high purity (≥97%) to avoid signals from impurities complicating the spectrum.

-

Concentration: Prepare a solution of approximately 50-100 mg of the compound in 0.6-0.7 mL of a deuterated solvent. For fluorinated compounds, a higher concentration is beneficial as C-F coupling distributes the signal intensity across multiple lines, potentially causing peaks to be lost in the noise.

-

Solvent Selection: Chloroform-d (CDCl₃) is a standard choice. However, for variable temperature studies or if solubility is an issue, acetone-d₆ or DMSO-d₆ can be used. Ensure the solvent is of high isotopic purity to minimize residual solvent signals.

-

Filtration: Filter the final solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

NMR Spectrometer Setup and Data Acquisition

-

Instrument: A spectrometer with a field strength of at least 400 MHz (for ¹H) is recommended to achieve good signal dispersion.

-

Probe Tuning: Tune and match the NMR probe for ¹³C frequency.

-

Locking and Shimming: Lock on the deuterium signal of the solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.

-

Acquisition Parameters (¹³C{¹H} Experiment):

-

Pulse Program: Use a standard single-pulse experiment with proton decoupling (e.g., zgpg30 on Bruker systems).

-

Spectral Width (SW): Set a wide spectral width to encompass the entire expected range of carbon signals (e.g., 0 to 200 ppm).

-

Acquisition Time (AQ): Set to at least 1.5-2.0 seconds to ensure good digital resolution.

-

Relaxation Delay (D1): Use a relaxation delay of 2-5 seconds. Quaternary carbons and carbons bonded to fluorine can have longer relaxation times.

-

Number of Scans (NS): Due to the low natural abundance of ¹³C and signal splitting from fluorine, a significant number of scans will be required. Start with 1024 scans and increase as needed to achieve an adequate signal-to-noise ratio (S/N > 20:1 for the smallest peaks).

-

Decoupling: Use standard broadband proton decoupling (e.g., garp or waltz16). Note: This will not decouple ¹⁹F.

-

Data Processing and Interpretation Workflow

-

Fourier Transformation: Apply an exponential line broadening factor (e.g., 0.5-1.0 Hz) to improve the signal-to-noise ratio, followed by Fourier transformation.

-

Phasing and Baseline Correction: Carefully phase the spectrum to achieve pure absorption lineshapes. Apply a baseline correction algorithm to ensure a flat baseline.

-

Referencing: Reference the spectrum using the solvent signal (e.g., CDCl₃ at δ 77.16 ppm).

-

Peak Picking and Integration: Identify all significant peaks. Due to splitting, integration will not be directly proportional to the number of carbons. The focus should be on identifying the center of each multiplet.

-

Assignment Strategy:

-

Step 1: Identify C-3. Locate the large doublet in the downfield region (160-165 ppm). The splitting of this signal will correspond to the large one-bond C-F coupling constant, ¹JCF (≈250 Hz).

-

Step 2: Identify Carbons with ²JCF. Look for two doublets with similar, smaller splittings (≈20 Hz) in the shielded region of the spectrum. These will correspond to C-2 and C-4.

-

Step 3: Identify Carbons with ³JCF. Identify two doublets with even smaller splittings (≈5-10 Hz). These will correspond to C-1 and C-5.

-

Step 4: Identify C-6. The remaining signal, likely a doublet or a more complex multiplet with the smallest splitting (<4 Hz), will be C-6.

-

Step 5: Correlate with 2D NMR. For definitive assignment, acquire a 2D HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) spectrum to correlate the carbons to their attached protons.

-

Conclusion

The ¹³C NMR spectrum of this compound presents a valuable case study in the analysis of fluorinated aromatic systems. While the presence of ¹⁹F introduces complexities through C-F J-coupling, a systematic approach grounded in the principles of symmetry, chemical shift prediction, and coupling constant analysis allows for a complete and confident interpretation of the spectrum. The experimental and analytical workflows detailed in this guide provide a robust framework for researchers, enabling them to leverage the full power of ¹³C NMR for the structural elucidation of these important molecules.

References

- Schaefer, T., Peeling, J., & Penner, G. H. (1986). The mechanisms of long-range 13C,19F and 19F,19F coupling constants in derivatives of biphenyl and fluorene. Differential isotope shifts and conformational analysis. Canadian Journal of Chemistry, 64(11), 2162-2169.

-

Chem-Impex International. This compound. Available at: [Link]

- Pretsch, E., Clerc, T., Seibl, J., & Simon, W. (2009). Tables of Spectral Data for Structure Determination of Organic Compounds. Springer-Verlag.

-

Reich, H. J. Organic Chemistry Data. University of Wisconsin. Available at: [Link]

- Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). CHARACTERIZATION OF SIX BOND CARBON-FLUORINE COUPLING IN 4-FLUOROCHALCONES.

-

Pautler, B. G., & Facey, G. A. (2007). 13C NMR of Fluorinated Organics. University of Ottawa NMR Facility Blog. Available at: [Link]

-

Chemistry LibreTexts. (2020). 12.11: Chemical Shifts and Interpreting ¹³C NMR Spectra. Available at: [Link]

-

ResearchGate. Why is CF3 splitting observed in the 13C NMR?. Available at: [Link]

-

SpectraBase. Biphenyl - Optional[13C NMR] - Chemical Shifts. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information for: A mild and efficient copper-catalyzed homocoupling of arylboronic acids in water. Available at: [Link]

Sources

An In-Depth Technical Guide to the FTIR Analysis of 3,3'-Difluorobiphenyl

This guide provides a comprehensive framework for the Fourier-Transform Infrared (FTIR) spectroscopic analysis of 3,3'-difluorobiphenyl, a key intermediate in the pharmaceutical and advanced materials sectors.[1][2] Tailored for researchers, scientists, and drug development professionals, this document moves beyond procedural outlines to explain the causality behind experimental choices, ensuring a robust and reproducible analytical workflow. We will delve into the foundational principles of FTIR, detailed experimental protocols, and an in-depth interpretation of the spectral data, grounded in authoritative references.

Introduction: The Significance of this compound

This compound (C₁₂H₈F₂) is a fluorinated aromatic compound recognized for its utility as a versatile building block in organic synthesis.[1][2] Its structure, consisting of two phenyl rings connected by a single bond with fluorine atoms at the 3 and 3' positions, imparts unique electronic properties, thermal stability, and chemical resistance.[2] These characteristics are leveraged in the synthesis of high-performance polymers, liquid crystals, and, most notably, pharmaceutical compounds where the inclusion of fluorine can enhance metabolic stability and binding affinity.[1][2]

Given its role as a critical precursor, verifying the identity, purity, and structural integrity of this compound is paramount. FTIR spectroscopy serves as a rapid, non-destructive, and highly specific analytical technique for this purpose, providing a unique molecular "fingerprint" that confirms its chemical structure.[3][4]

Caption: Molecular Structure of this compound.

Core Principles of FTIR Spectroscopy

FTIR spectroscopy is an analytical technique based on the principle that molecules absorb infrared radiation at specific frequencies corresponding to their vibrational and rotational energies.[4][5] When a sample is irradiated with a broad spectrum of infrared light, its constituent chemical bonds (e.g., C-H, C=C, C-F) will absorb energy and transition to a higher vibrational state.[6] An FTIR spectrometer measures the amount of light absorbed at each frequency, producing a spectrum of absorbance or transmittance versus wavenumber (cm⁻¹).[6]

This spectrum is a unique "fingerprint" of the molecule.[3] It is typically divided into two main areas:

-

Functional Group Region (4000 cm⁻¹ - 1500 cm⁻¹): This region contains peaks corresponding to the stretching vibrations of specific functional groups, which are often well-defined and easily identifiable.[3]

-

Fingerprint Region (1500 cm⁻¹ - 400 cm⁻¹): This area contains a complex pattern of peaks arising from a multitude of molecular vibrations, including bending and stretching modes of the entire molecule.[3][7] This region is highly specific to the molecule's overall structure, making it invaluable for confirming identity by matching it against a reference spectrum.[3]

Experimental Workflow: A Self-Validating Protocol

The quality of an FTIR spectrum is fundamentally dependent on the chosen sample preparation method and data acquisition parameters. This protocol is designed to be self-validating by emphasizing steps that ensure reproducibility and minimize artifacts.

Caption: Experimental Workflow for FTIR Analysis.

Sample Preparation Methodologies

As a white crystalline solid at room temperature, this compound can be analyzed using several robust methods.[1] The choice depends on available equipment, sample quantity, and desired spectral quality.

Method A: Attenuated Total Reflectance (ATR) - Recommended for Rapid Screening

ATR is a modern technique that allows for direct analysis of solid samples with minimal preparation.[8][9]

-

Causality: This method relies on the principle of total internal reflection. An infrared beam passes through a high-refractive-index crystal (typically diamond), creating an evanescent wave that penetrates a short distance into the sample placed in tight contact with it.[10] This makes it ideal for strongly absorbing or thick samples and eliminates the need for sample dilution.

-

Protocol:

-

Crystal Cleaning: Ensure the ATR crystal surface is impeccably clean. Wipe with a solvent like isopropanol or acetone and allow it to dry completely.

-

Background Scan: Acquire a background spectrum with the clean, empty ATR crystal. This is a critical step to computationally subtract the absorbance of the crystal and the ambient atmosphere (H₂O, CO₂).[9]

-

Sample Application: Place a small amount (a few milligrams) of this compound powder directly onto the ATR crystal.[9]

-

Apply Pressure: Use the instrument's pressure clamp to ensure firm, uniform contact between the sample and the crystal. Insufficient contact is a common source of poor-quality, low-intensity spectra.[9]

-

Data Collection: Collect the sample spectrum.

-

Method B: Potassium Bromide (KBr) Pellet - The Gold Standard for Transmission

This traditional method involves dispersing the sample in a dry, IR-transparent matrix.[8] It is often used to generate high-quality spectra for database submission.

-

Causality: Finely grinding the sample and dispersing it in KBr minimizes light scattering (Christiansen effect) and allows the IR beam to pass through the sample, resulting in a high-quality transmission spectrum. KBr is used because it is transparent to IR radiation in the typical analysis range.[8]

-

Protocol:

-

Grinding: Using an agate mortar and pestle, grind approximately 1-2 mg of this compound to a fine, consistent powder.[8]

-

Mixing: Add ~100-200 mg of dry, spectroscopy-grade KBr powder. The KBr should be kept in an oven to ensure it is free of moisture, which has a very strong IR absorbance.[11] Gently mix with the sample until the mixture is homogeneous.

-

Pellet Pressing: Transfer the powder mixture to a pellet die. Place the die in a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent, or translucent pellet.[8][12] An opaque or cloudy pellet indicates insufficient grinding or moisture contamination.

-

Data Collection: Place the KBr pellet in the sample holder of the FTIR instrument and collect the spectrum. A background scan may be performed with an empty sample holder or a pure KBr pellet.

-

Data Acquisition Parameters

For a robust analysis, the following instrument settings are recommended:

-

Spectral Range: 4000 - 400 cm⁻¹

-

Resolution: 4 cm⁻¹ (Sufficient for most identification purposes)

-

Number of Scans: 16-32 scans (Co-added to improve the signal-to-noise ratio)

-

Apodization: Happ-Genzel

Spectral Interpretation: Decoding the Molecular Fingerprint

The FTIR spectrum of this compound is characterized by absorptions arising from the aromatic rings and the carbon-fluorine bonds.

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Expected Intensity | Comments |

| 3100 - 3000 | Aromatic C-H Stretch | Medium to Weak | Characteristic of sp² C-H bonds. Appears just to the left of the 3000 cm⁻¹ mark.[7][13][14] |

| 1600 - 1585 | Aromatic C=C In-Ring Stretch | Medium | A common feature of aromatic compounds.[7][13][14] |

| 1500 - 1400 | Aromatic C=C In-Ring Stretch | Strong | Often appears as a pair of bands, a key indicator of an aromatic ring.[7][13][14] |

| 1300 - 1000 | C-F Stretch | Strong | This is a key diagnostic region. Organofluorine compounds show very strong absorptions here.[6][15] Expect one or more intense peaks. |

| 900 - 675 | Aromatic C-H Out-of-Plane (OOP) Bend | Strong | The pattern of peaks in this region is highly diagnostic of the substitution pattern on the benzene ring.[13][16] |

Key Diagnostic Features for this compound:

-

Aromatic C-H Stretches (>3000 cm⁻¹): The presence of peaks in the 3100-3000 cm⁻¹ region confirms the existence of hydrogens attached to the aromatic rings.[17]

-

Aromatic In-Ring Vibrations (1600-1400 cm⁻¹): A series of sharp absorptions in this range is a definitive indicator of the biphenyl core structure.[14][17]

-

The C-F Stretch (1300-1000 cm⁻¹): This is the most unambiguous feature. The carbon-fluorine bond gives rise to one of the strongest absorptions in the infrared spectrum. For this compound, expect very intense, sharp peaks in this region, likely between 1250 cm⁻¹ and 1100 cm⁻¹.[15] The exact position can be influenced by the aromatic system.

-

C-H Out-of-Plane Bending (900-675 cm⁻¹): The substitution pattern dictates the specific frequencies of these strong absorptions. While detailed correlation charts are required for precise assignment, the presence of strong peaks in this region confirms the substituted aromatic nature and provides a rich area for comparison with a reference spectrum.[13]

Trustworthiness and Validation

To ensure the trustworthiness of the analysis, every protocol must be self-validating.

-

Reference Matching: The most reliable method for confirming the identity of this compound is to compare the acquired spectrum against a verified reference spectrum from a commercial or internal database.[3] The high congruence of the fingerprint region is the ultimate confirmation.

-

Reproducibility: The analysis should be repeated to ensure the spectrum is reproducible. Minor variations in peak intensity are acceptable, but peak positions should be consistent.

-

Orthogonal Verification: For regulatory filings or cGMP environments, FTIR data should be supported by orthogonal analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to provide a complete characterization of the compound.[3]

Conclusion

FTIR spectroscopy is an indispensable tool for the structural characterization of this compound. By understanding the principles behind sample preparation and spectral interpretation, researchers can confidently verify the identity and integrity of this critical chemical intermediate. The combination of characteristic aromatic ring vibrations and the exceptionally strong C-F stretching absorption provides a unique and unambiguous spectral fingerprint. Adherence to the detailed protocols and validation principles outlined in this guide will ensure the generation of high-quality, reliable, and defensible analytical data for research, development, and quality control applications.

References

-

Sample Preparation for FTIR Analysis. (n.d.). Drawell. Retrieved from [Link]

-

IR Spectroscopy of Solids. (n.d.). Organic Chemistry at CU Boulder. Retrieved from [Link]

-

Sample preparation for FT-IR. (n.d.). UMass Lowell. Retrieved from [Link]

-

Sample Preparation – FT-IR/ATR. (n.d.). Polymer Chemistry Characterization Lab, Virginia Tech. Retrieved from [Link]

-

IR Spectroscopy Tutorial: Aromatics. (n.d.). UCLA Chemistry. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (2023, September 20). OpenStax. Retrieved from [Link]

-

Spectroscopy of Aromatic Compounds. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation. Retrieved from [Link]

-

Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. (2016, August 6). ResearchGate. Retrieved from [Link]

-

FTIR Spectroscopy (Solid Sample Analysis). (2013, January 10). YouTube. Retrieved from [Link]

-

Thermal studies of chlorinated and mixed halogenated biphenyls. (2025, May 8). Open Research Newcastle, University of Newcastle. Retrieved from [Link]

-

Infrared Spectra of Some Common Functional Groups. (2020, May 30). Chemistry LibreTexts. Retrieved from [Link]

-

Characterization of Conformation and Locations of C-F Bonds in Graphene Derivative by Polarized ATR-FTIR. (2016, April 5). PubMed. Retrieved from [Link]

-

Introduction to Fourier Transform Infrared Spectroscopy (FTIR). (2021, December 16). YouTube. Retrieved from [Link]

-

FTIR Spectrum Analysis--Meaning and Application of Each Peak. (2024, June 16). Universal Lab Blog. Retrieved from [Link]

-

FTIR Analysis. (n.d.). RTI Laboratories. Retrieved from [Link]

-

Metal–Halogen Bonding Seen through the Eyes of Vibrational Spectroscopy. (n.d.). MDPI. Retrieved from [Link]

-

Recent Advances in the Synthetic Application of Difluorocarbene. (n.d.). Thieme Connect. Retrieved from [Link]

-

Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. (n.d.). De Gruyter. Retrieved from [Link]

-

Polycyclic aromatic hydrocarbon. (n.d.). Wikipedia. Retrieved from [Link]

-

Vibrational Spectroscopy for the Analysis of Dissolved Active Pharmaceutical Ingredients. (2022, August 1). American Pharmaceutical Review. Retrieved from [Link]

-

ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals. (n.d.). ScienceDirect. Retrieved from [Link]

-

Vibrational spectroscopy in the electron microscope. (2014, October 9). PubMed. Retrieved from [Link]

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. azooptics.com [azooptics.com]

- 4. rtilab.com [rtilab.com]

- 5. d-nb.info [d-nb.info]

- 6. youtube.com [youtube.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. drawellanalytical.com [drawellanalytical.com]

- 9. Sample Preparation – FT-IR/ATR – Polymer Chemistry Characterization Lab [pccl.chem.ufl.edu]

- 10. ATR-FTIR spectroscopy and spectroscopic imaging for the analysis of biopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 11. eng.uc.edu [eng.uc.edu]

- 12. m.youtube.com [m.youtube.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. researchgate.net [researchgate.net]

- 16. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 17. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the Mass Spectrometry of 3,3'-Difluorobiphenyl

Introduction: The Significance of 3,3'-Difluorobiphenyl in Modern Research

This compound is a fluorinated aromatic compound of increasing interest within the scientific community, particularly in the realms of pharmaceutical development, agrochemicals, and materials science. The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, often leading to enhanced metabolic stability, improved binding affinity to biological targets, and unique electronic characteristics. As a key intermediate and building block, the unambiguous identification and characterization of this compound are paramount for ensuring the quality, safety, and efficacy of downstream products.

Mass spectrometry stands as a cornerstone analytical technique for the structural elucidation and quantification of such compounds. Its high sensitivity, specificity, and ability to provide detailed structural information through fragmentation analysis make it an indispensable tool. This guide offers a comprehensive exploration of the mass spectrometric behavior of this compound, providing researchers, scientists, and drug development professionals with a robust framework for its analysis. While experimental mass spectra for this specific isomer are not widely available in public databases, this paper will present a detailed, predictive analysis of its fragmentation patterns, grounded in the well-established principles of mass spectrometry and supported by data from closely related analogs.

Core Principles of Mass Spectrometry for this compound Analysis

The analysis of a semi-volatile and thermally stable compound like this compound is ideally suited for Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

-

Gas Chromatography (GC): GC provides the necessary separation of the analyte from complex matrices and from other isomers. A non-polar capillary column, such as one with a 5% phenyl-methylpolysiloxane stationary phase (e.g., DB-5ms), is typically effective for the elution of biphenyl compounds.[1][2] The choice of a suitable temperature program is crucial for achieving good peak shape and resolution.

-

Electron Ionization (EI): EI is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive and reproducible fragmentation.[3][4] This is highly advantageous for structural elucidation, as the resulting fragmentation pattern serves as a molecular fingerprint. For this compound, EI at a standard 70 eV will generate a molecular ion and a series of characteristic fragment ions that reveal structural motifs.

Predicted Electron Ionization Mass Spectrum and Fragmentation Pathways

While an experimental spectrum for this compound is not publicly available, we can confidently predict its fragmentation behavior by examining the mass spectra of its parent compound, biphenyl, and its isomer, 4,4'-difluorobiphenyl.[5][6]

The molecular weight of this compound (C₁₂H₈F₂) is 190.19 g/mol . The initial event in the EI source is the removal of an electron to form the molecular ion (M⁺•) at m/z 190.

Key Fragmentation Pathways:

-

Loss of a Fluorine Atom: A primary fragmentation pathway for halogenated aromatic compounds is the loss of a halogen radical.[2] For this compound, the loss of a fluorine atom from the molecular ion would result in a fragment at m/z 171 ([M-F]⁺).

-

Loss of HF: The elimination of a neutral hydrogen fluoride (HF) molecule is another common fragmentation for fluorinated compounds. This would lead to a fragment ion at m/z 170 ([M-HF]⁺•).

-

Loss of C₂H₂ (Acetylene): Aromatic systems can undergo ring cleavage. The loss of acetylene from the [M-HF]⁺• ion is a plausible subsequent fragmentation, resulting in an ion at m/z 144.

-

Formation of a Biphenylene Cation: A rearrangement followed by the loss of two fluorine atoms or two HF molecules could lead to the formation of a stable biphenylene radical cation at m/z 152. The mass spectrum of biphenyl shows a prominent peak at m/z 152, corresponding to the loss of two hydrogen atoms.[5]

-

Cleavage of the Biphenyl Bond: While the bond between the two phenyl rings is strong, some cleavage can occur, leading to fluorophenyl cations at m/z 95.

The following diagram illustrates the predicted primary fragmentation pathways for this compound under electron ionization.

Sources

- 1. Biphenyl(92-52-4) MS spectrum [chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. gentechscientific.com [gentechscientific.com]

- 4. Reaxys® — Chemistry data and AI to optimize small molecule discovery [elsevier.com]

- 5. Biphenyl [webbook.nist.gov]

- 6. 1,1'-Biphenyl, 4,4'-difluoro- [webbook.nist.gov]

Unveiling the Solid-State Architecture of 3,3'-Difluorobiphenyl: A Computational and Theoretical Guide

Abstract

The precise three-dimensional arrangement of molecules in a crystal lattice is a critical determinant of a material's bulk properties, profoundly impacting its utility in pharmaceuticals, materials science, and electronics. 3,3'-Difluorobiphenyl is a key structural motif in numerous functional materials and therapeutic agents, where the strategic placement of fluorine atoms significantly modulates molecular conformation, intermolecular interactions, and ultimately, solid-state packing. Despite its importance, the experimental crystal structure of this compound has not been reported in the public domain. This technical guide provides researchers, scientists, and drug development professionals with an in-depth theoretical framework for understanding its crystalline architecture. In the absence of experimental data, we leverage the power of computational crystal structure prediction (CSP) to propose a putative crystal structure. This guide outlines the state-of-the-art methodologies for ab initio crystal structure prediction, provides a detailed analysis of a predicted low-energy polymorph, and explores the nuanced roles of C-H···F and F···F interactions in dictating the supramolecular assembly. Through a combination of theoretical principles, detailed computational protocols, and advanced analytical techniques such as Hirshfeld surface analysis, we offer a comprehensive view into the likely solid-state landscape of this important molecule.

Introduction: The Significance of this compound in Molecular Design

Biphenyl scaffolds are ubiquitous in medicinal chemistry and materials science, offering a versatile platform for constructing complex molecular architectures. The introduction of fluorine atoms onto the biphenyl core, as in this compound, imparts unique physicochemical properties. Fluorine's high electronegativity and the polarity of the C-F bond can lead to altered metabolic stability, enhanced binding affinity to biological targets, and modified electronic properties.[1][2][3] These attributes make fluorinated biphenyls highly valuable in the development of pharmaceuticals, liquid crystals, and organic electronics.

The solid-state structure of an active pharmaceutical ingredient (API) or a molecular material is not merely a scientific curiosity; it governs critical properties such as solubility, dissolution rate, stability, and bioavailability.[4] Polymorphism, the ability of a compound to exist in multiple crystalline forms, presents both a challenge and an opportunity in drug development and materials design. Each polymorph can exhibit distinct physical properties, making the identification and characterization of the most stable form a crucial step.[5] Given the absence of an experimentally determined crystal structure for this compound, computational methods provide a powerful avenue to explore its potential solid-state forms and gain insights into the intermolecular forces that govern its crystal packing.

The Gold Standard: Experimental Crystal Structure Determination via Single-Crystal X-ray Diffraction

While this guide focuses on a computational approach, it is imperative to first understand the definitive experimental technique for elucidating crystal structures: single-crystal X-ray diffraction (SCXRD). SCXRD provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and unit cell parameters.[6][7]

Conceptual Workflow of Single-Crystal X-ray Diffraction

The process of determining a crystal structure using SCXRD involves several key stages, from sample preparation to data analysis.

Caption: A generalized workflow for single-crystal X-ray diffraction.

Detailed Experimental Protocol for SCXRD

-

Crystal Growth (Hypothetical for this compound):

-

Objective: To obtain single crystals of sufficient size and quality.

-

Method: Slow evaporation is a common technique for small organic molecules.

-

Procedure:

-

Dissolve this compound in a suitable solvent (e.g., ethanol, acetone, or a mixture) to create a saturated or near-saturated solution.

-